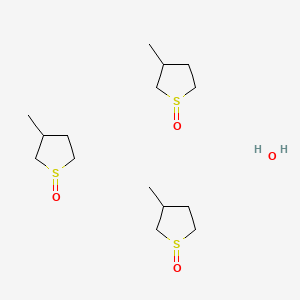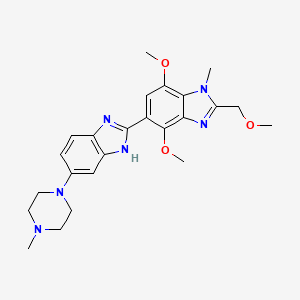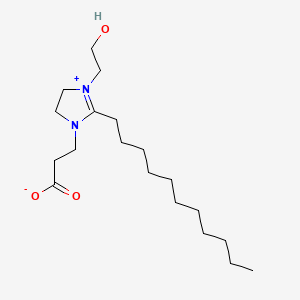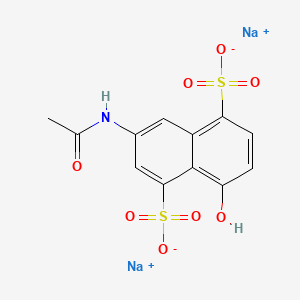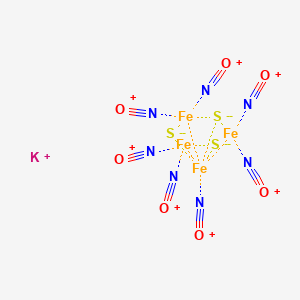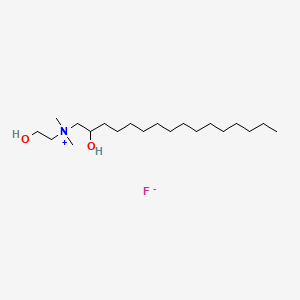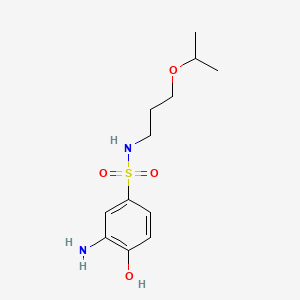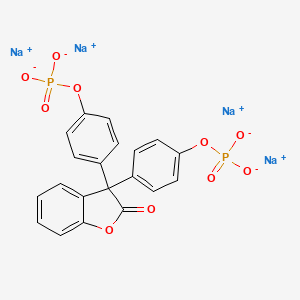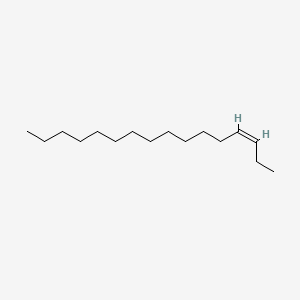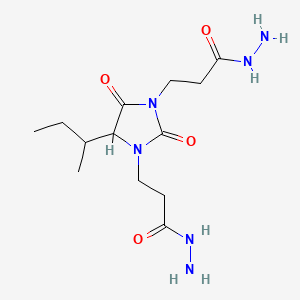
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a complex organic compound that belongs to the class of imidazolidines Imidazolidines are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of a sec-butyl group and two propionohydrazide groups attached to the imidazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. One common method involves the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of efficient catalysts and solvents is crucial to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium, rhodium.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s hydrazide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
Imidazolidine-2,4-dione: A simpler imidazolidine derivative with similar structural features.
Pyrrolidine-2,5-dione: Another five-membered heterocyclic compound with different substituents.
Hydrazide derivatives: Compounds containing hydrazide groups with varying substituents.
Uniqueness
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is unique due to the presence of both sec-butyl and propionohydrazide groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
88122-27-4 |
|---|---|
分子式 |
C13H24N6O4 |
分子量 |
328.37 g/mol |
IUPAC 名称 |
3-[5-butan-2-yl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C13H24N6O4/c1-3-8(2)11-12(22)19(7-5-10(21)17-15)13(23)18(11)6-4-9(20)16-14/h8,11H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
InChI 键 |
GPSHMCXZBWXXDB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


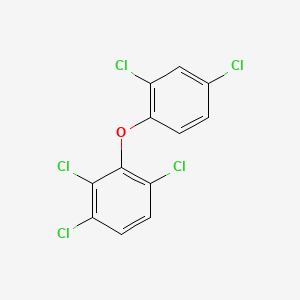
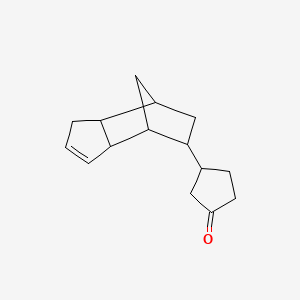
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
